
3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” is a complex organic compound that belongs to the class of isoquinolines and indoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and indole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Isoquinoline precursor: Synthesized through Pictet-Spengler reaction.
Indole precursor: Synthesized via Fischer indole synthesis.
Coupling reaction: Often involves palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of efficient catalysts to speed up the reaction.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl, or aryl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
3,4-dihydroisoquinoline derivatives: Known for their diverse biological activities.
Indole derivatives: Widely studied for their pharmacological properties.
Uniqueness
“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” is unique due to its specific combination of isoquinoline and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C19H17FN2O |
|---|---|
分子量 |
308.3 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-isoquinolin-2-yl-(5-fluoro-1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C19H17FN2O/c1-21-17-7-6-16(20)10-15(17)11-18(21)19(23)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3 |
InChI 键 |
BLTBRNPXVGAWNH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


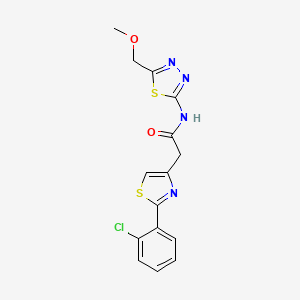
![N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B15104132.png)
![5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B15104137.png)
![1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B15104145.png)
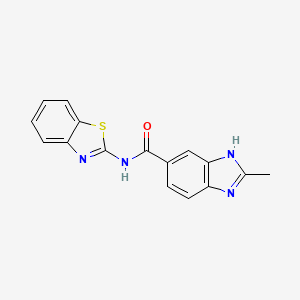
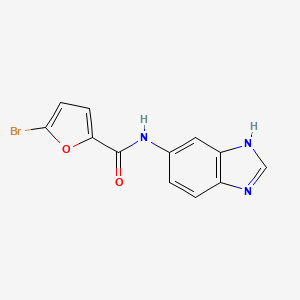
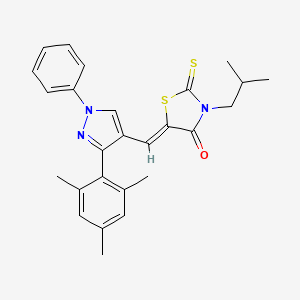
![N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15104166.png)
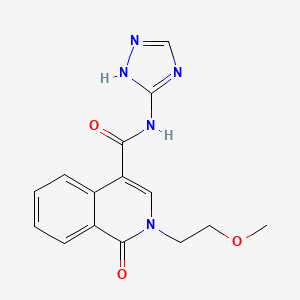
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzenesulfonamide](/img/structure/B15104192.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone](/img/structure/B15104197.png)

![N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104216.png)
![N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B15104225.png)
